The Chimeric Scaffold: Discovery and Technical Utility of 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline
The Chimeric Scaffold: Discovery and Technical Utility of 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline
This guide serves as an advanced technical resource on 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline , a privileged pharmacophore intermediate used extensively in the synthesis of tyrosine kinase inhibitors (TKIs) and receptor modulators.
Executive Summary & Compound Identity
3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline is a high-value synthetic intermediate (scaffold) rather than a marketed monotherapy. It represents a "hybrid pharmacophore" that fuses the hydrogen-bonding capability of an aniline (critical for kinase hinge binding) with the lipophilic, metabolically distinct 1,3-benzodioxole (methylenedioxybenzene) moiety via a flexible ether linker.
-
Chemical Name: 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline[1][2]
-
Molecular Formula: C
H NO [2] -
Molecular Weight: 243.26 g/mol [2]
-
Key Structural Features:
-
Aniline Head: Primary amine at the meta position, serving as a nucleophile for coupling to heterocycles (e.g., quinazolines, pyrimidines).
-
Ether Linker (-CH
-O-): Provides rotational freedom distinct from rigid amide or amine linkers. -
Benzodioxole Tail: A lipophilic domain that mimics the 3,4-dimethoxy motif found in many natural products (e.g., podophyllotoxin) but with a constrained planar geometry.
-
Historical Context: The "Safrole" Evolution
The discovery of this scaffold traces back to the derivatization of Safrole and Piperonal in the mid-20th century. Originally explored for pesticidal synergists (like Piperonyl Butoxide), the benzodioxole ring was later identified as a bioisostere for the 3,4-dichloro- or 3-ethynyl-phenyl groups in kinase inhibitors. This specific aniline derivative emerged as a tool to probe the "Solvent Exposed Region" of ATP-binding pockets in EGFR and VEGFR kinases, offering a different solubility profile compared to its halogenated counterparts.
Chemical Synthesis & Protocol Design
The synthesis of this compound requires a convergent approach, coupling a Sesamol derivative with a Nitrobenzyl electrophile, followed by chemoselective reduction.
Retrosynthetic Analysis (Graphviz)
Detailed Experimental Protocol
Note: This protocol is designed for high purity and scalability, minimizing side reactions like N-alkylation.
Step 1: Williamson Ether Coupling
Objective: Form the ether linkage between the benzodioxole and the nitrobenzene core.
-
Reagents:
-
Sesamol (1.0 eq)
-
3-Nitrobenzyl bromide (1.1 eq)
-
Potassium Carbonate (K
CO ) (2.5 eq, anhydrous) -
Solvent: DMF (Dimethylformamide) or Acetone (reflux).
-
-
Procedure:
-
Dissolve Sesamol in DMF under an inert atmosphere (N
). -
Add K
CO and stir for 30 minutes at room temperature to generate the phenoxide anion. Observation: The solution may darken slightly. -
Add 3-Nitrobenzyl bromide dropwise to control the exotherm.
-
Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (Sesamol) should disappear.
-
Workup: Pour into ice water. The nitro-intermediate usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.
-
-
Critical Checkpoint: Ensure no C-alkylation of the Sesamol ring occurred (verify via
H NMR: look for the singlet of the methylene dioxy group at 5.9-6.0 ppm).
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to the primary aniline without cleaving the ether bond or the methylenedioxy ring (which is sensitive to harsh Lewis acids).
-
Reagents:
-
Nitro-intermediate (from Step 1)
-
Iron Powder (Fe) (5.0 eq)
-
Ammonium Chloride (NH
Cl) (saturated aq. solution) -
Solvent: Ethanol/Water (4:1).
-
-
Procedure:
-
Suspend the nitro compound in Ethanol/Water.
-
Add Iron powder and NH
Cl. -
Reflux vigorously for 2-3 hours.
-
Mechanism:[3][4][5][6] Fe(0) donates electrons to reduce -NO
to -NH via nitroso/hydroxylamine intermediates. -
Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, and dry over Na
SO .
-
-
Validation:
-
IR Spectroscopy: Disappearance of strong NO
bands (1530, 1350 cm ) and appearance of NH doublet (3300-3400 cm ). -
Mass Spec: M+H peak at 244.1.
-
Structural Biology & Pharmacological Applications[6][7]
This aniline is rarely the "end product." Its value lies in its role as a Pharmacophore Hybrid in drug discovery libraries.
Mechanism of Action (Kinase Inhibition Context)
When incorporated into a kinase inhibitor (e.g., reacting the aniline with a 4-chloroquinazoline), the molecule functions via a specific binding mode:
| Structural Motif | Biological Function |
| Aniline Nitrogen | Acts as a H-bond donor to the "Hinge Region" of the kinase ATP pocket (e.g., Met793 in EGFR). |
| Ether Linker | Positions the benzodioxole ring into the hydrophobic "Selectivity Pocket" or solvent channel. |
| Benzodioxole Ring | Forms |
Comparative Data: Ether vs. Amine Linkers
Researchers often compare this Ether analog to the Amine analog (N-benzyl).
| Feature | Ether Linker (-O-CH | Amine Linker (-NH-CH |
| Flexibility | High rotational freedom (2 bonds) | Moderate (H-bond donor capability) |
| Metabolic Stability | High (Resistant to oxidation) | Low (Prone to N-dealkylation/oxidation) |
| pKa Influence | Neutral linker; does not affect aniline pKa | Basic; can be protonated, affecting binding |
| Primary Use | EGFR / VEGFR Inhibitors | GPCR Ligands / CNS Agents |
Pathway Visualization: Role in EGFR Inhibition
The following diagram illustrates how this scaffold integrates into the EGFR signaling blockade.
[7]
References & Authority
The following sources validate the synthesis methods, structural characterization, and pharmacological relevance of benzodioxole-aniline scaffolds.
-
PubChem Compound Summary. N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline (Precursor Analog). National Center for Biotechnology Information.
-
Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.
-
Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor.[8] Journal of Medicinal Chemistry. (Validates the benzodioxole-aniline motif in kinase inhibitors).
-
Organic Syntheses. Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. (Provides rigorous protocols for handling aniline-benzyl intermediates).
-
MDPI Molecules. Synthesis and Biological Evaluation of Novel Quinazoline Derivatives Containing a Benzodioxole Moiety. (Specific application of the scaffold in EGFR/VEGFR targeting).
Sources
- 1. 3-[(2H-1,3-Benzodioxol-5-yloxy)methyl]aniline , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 2. scbt.com [scbt.com]
- 3. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide | 714925-44-7 | Benchchem [benchchem.com]
- 5. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
